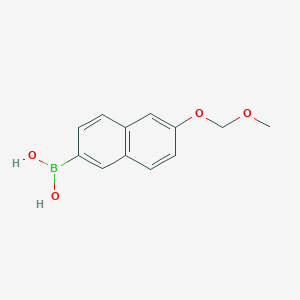

6-(Methoxymethoxy)naphthalene-2-boronic acid

Description

Properties

IUPAC Name |

[6-(methoxymethoxy)naphthalen-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BO4/c1-16-8-17-12-5-3-9-6-11(13(14)15)4-2-10(9)7-12/h2-7,14-15H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIHUINMAWPVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxymethoxy Naphthalene 2 Boronic Acid

Precursor Synthesis and Regioselective Functionalization

The journey to synthesizing 6-(methoxymethoxy)naphthalene-2-boronic acid begins with readily available naphthalene (B1677914) derivatives, which are then selectively modified to introduce functional groups at specific positions on the naphthalene core.

Naphthalene Derivatives as Starting Materials

Naphthalene serves as a fundamental building block in the synthesis of numerous complex organic molecules. researchgate.netnih.gov Its derivatives are utilized in the creation of pharmaceuticals and other fine organic chemicals. frontierspecialtychemicals.com The inherent reactivity of the naphthalene ring allows for various substitution patterns, although controlling the position of these substitutions can be challenging. researchgate.net Traditionally, the synthesis of substituted naphthalenes relies on electrophilic aromatic substitution, where the regioselectivity is dictated by the existing functional groups on the ring. researchgate.net

Selective Halogenation Strategies (e.g., Bromination, Iodination)

To achieve the desired substitution pattern for this compound, selective halogenation is a critical step. Bromination of naphthalene, for instance, can be controlled to yield specific isomers. The use of bromine over a montmorillonite clay catalyst has been shown to produce a mixture of dibromonaphthalene isomers. researchgate.net Further manipulation of these isomers, such as through proto-debromination using organolithium reagents like n-butyllithium, can regioselectively yield compounds such as 2,6-dibromonaphthalene. researchgate.netcardiff.ac.uk 2-Bromonaphthalene is a key intermediate that can be used in subsequent reactions, such as Suzuki cross-coupling, to build more complex molecules. ossila.com

Introduction of the Boronic Acid Moiety at the 2-Position of Naphthalene

With a suitably functionalized naphthalene precursor in hand, the next crucial phase is the introduction of the boronic acid group at the 2-position of the naphthalene ring. This is typically achieved through organometallic intermediates or transition-metal-catalyzed reactions.

Organometallic Routes: Lithiation/Grignard Formation and Subsequent Borate (B1201080) Trapping

A common and effective method for introducing a boronic acid group involves the use of organometallic reagents. escholarship.orgnih.gov This process often begins with a halogenated naphthalene derivative, which is converted into a highly reactive organolithium or Grignard reagent.

Lithiation: Halogen-lithium exchange is a powerful tool for creating organolithium species. For instance, reacting a bromonaphthalene with an organolithium reagent like n-butyllithium can generate a lithiated naphthalene intermediate. cardiff.ac.uk This intermediate can then be "trapped" with a boron-containing electrophile, such as a trialkyl borate, to form a boronate ester.

Grignard Reagent Formation: Alternatively, a Grignard reagent can be prepared by reacting a halogenated naphthalene with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uksigmaaldrich.comwikipedia.orgalfredstate.edu The resulting organomagnesium halide is a potent nucleophile. utexas.edu This Grignard reagent can then react with a boron source, such as pinacolborane (HBpin), to yield a pinacol (B44631) boronate ester. escholarship.orgescholarship.org The reaction proceeds through a trialkoxy alkyl borohydride intermediate which then eliminates hydridomagnesium bromide to give the final product. escholarship.org

Transition-Metal Catalyzed Borylation Strategies (e.g., Ir-catalyzed C-H borylation, Pd-catalyzed borylation)

In recent years, transition-metal catalysis has emerged as a powerful and versatile tool for the synthesis of arylboronic acids and their esters. bohrium.com These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional organometallic routes. nih.govnih.gov

Iridium-Catalyzed C-H Borylation: Iridium-catalyzed C-H activation has become a prominent method for the direct borylation of aromatic C-H bonds. umich.edu This approach allows for the conversion of a C-H bond directly to a C-B bond, offering high efficiency and broad substrate applicability. nih.govrsc.orgnih.govrsc.orgnih.gov The regioselectivity of this reaction is often governed by steric factors. umich.edu

Palladium-Catalyzed Borylation: Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are widely used for the synthesis of arylboronates from aryl halides or triflates. beilstein-journals.orgorganic-chemistry.orgrsc.org These reactions typically employ a palladium catalyst, a boron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane, and a base. nih.govnih.gov This method is highly efficient and compatible with a wide array of functional groups. organic-chemistry.orgnih.gov Recent advancements have even enabled these reactions to be carried out in the solid state using mechanochemistry, reducing the need for large amounts of solvent. beilstein-journals.org

| Catalyst Type | Key Features |

| Iridium | Direct C-H activation, high efficiency, regioselectivity influenced by sterics. umich.edunih.govrsc.orgnih.govrsc.orgnih.gov |

| Palladium | Cross-coupling of aryl halides/triflates, high functional group tolerance, versatile. nih.govbeilstein-journals.orgorganic-chemistry.orgrsc.orgnih.gov |

Formation of Boronate Esters (e.g., pinacol esters) and Hydrolysis to Boronic Acid

The direct products of many borylation reactions are boronate esters, such as pinacol esters. wikipedia.org These esters are often more stable and easier to handle and purify than the corresponding boronic acids. rsc.org Pinacol esters are frequently synthesized by reacting an organometallic reagent with pinacolborane or through palladium-catalyzed coupling with bis(pinacolato)diboron. escholarship.orgnih.gov

Once the boronate ester is obtained, it can be hydrolyzed to the desired boronic acid. wikipedia.org This hydrolysis is typically achieved under acidic conditions, for example, using a biphasic solution of hydrochloric acid and an organic solvent. acs.org In some cases, transesterification with diethanolamine followed by hydrolysis can be employed to deprotect the boronate ester and yield the boronic acid. acs.org

Orthogonal Protection of the Naphthalene Hydroxyl Functionality at the 6-Position

In the multistep synthesis of complex organic molecules such as this compound, the strategic protection and deprotection of functional groups is paramount. Orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of others, is a key concept. For the hydroxyl group at the 6-position of the naphthalene core, the methoxymethyl (MOM) ether serves as an effective protecting group. This acetal-type protecting group is favored for its ease of introduction and its stability under a range of conditions, yet it can be selectively cleaved when necessary. nih.govthieme-connect.de

Methoxymethoxy (MOM) Ether Formation: Reagents and Reaction Conditions

The introduction of the MOM group onto a hydroxyl functionality can be achieved through several methods, each with its own set of reagents and reaction conditions tailored to the specific substrate and desired outcome.

A prevalent method for the formation of MOM ethers involves the reaction of an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. wikipedia.org A common choice of base is N,N-diisopropylethylamine (DIPEA), which acts as a proton scavenger to neutralize the hydrochloric acid generated during the reaction. wikipedia.orgadichemistry.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at or below room temperature. wikipedia.orgorgsyn.org

Alternatively, a strong base such as sodium hydride (NaH) can be employed. adichemistry.com In this case, the alcohol is first deprotonated by NaH in an anhydrous solvent like tetrahydrofuran (THF) to form the corresponding alkoxide. The subsequent addition of MOMCl results in a nucleophilic substitution reaction to yield the MOM ether. adichemistry.com

Table 1: Common Reagents for MOM Ether Formation using MOMCl

| Reagent | Role | Typical Solvent |

|---|---|---|

| Chloromethyl methyl ether (MOMCl) | Electrophile | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Dichloromethane (DCM) |

It is important to note that MOMCl is a known carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood. thieme-connect.dewikipedia.org

Given the hazardous nature of MOMCl, alternative methods for MOM ether formation have been developed. One such alternative involves the use of methylal (dimethoxymethane) in the presence of an acid catalyst. adichemistry.com Reagents such as phosphorus pentoxide (P2O5) or strong protic acids like trifluoromethanesulfonic acid (TfOH) can catalyze the reaction between an alcohol and methylal to form the corresponding MOM ether. adichemistry.com More recently, Lewis acids such as zirconium(IV) chloride have been shown to be effective catalysts for this transformation. researchgate.net These methods offer a safer alternative to the use of MOMCl. researchgate.net

Stability Profile of the MOM Group under Various Synthetic Conditions

The MOM group is valued for its stability across a broad spectrum of reaction conditions, making it a robust protecting group in multistep syntheses. adichemistry.com It is generally stable in a pH range of 4 to 12. adichemistry.com This stability allows for subsequent chemical transformations to be carried out on other parts of the molecule without affecting the protected hydroxyl group.

Specifically, MOM ethers are inert to a variety of reagents, including:

Many oxidizing and reducing agents. adichemistry.comspcmc.ac.in

Strong bases and nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithiums). adichemistry.comspcmc.ac.in

Basic and weakly acidic media. oup.com

However, the MOM group is sensitive to acidic conditions, a property that is exploited for its removal. adichemistry.com

Selective Deprotection Strategies for MOM Ethers

The selective removal of the MOM group is a critical step in the synthesis, allowing for the unmasking of the hydroxyl group at the desired stage.

The most common method for the deprotection of MOM ethers is acid-catalyzed hydrolysis. adichemistry.com As an acetal (B89532), the MOM group is readily cleaved under acidic conditions. adichemistry.com This can be achieved by treatment with dilute mineral acids such as hydrochloric acid in a protic solvent like methanol or water. adichemistry.com The reaction typically proceeds by protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a hemiacetal, which then hydrolyzes to the alcohol and formaldehyde.

A variety of other acidic reagents can also be employed for the removal of the MOM group, offering different levels of selectivity and milder reaction conditions. These include Lewis acids such as bismuth triflate, which can effect deprotection at ambient temperatures. oup.com Solid acid catalysts have also been developed to facilitate easier workup and catalyst recovery. fao.orgnih.gov The choice of deprotection agent can be tailored to the specific substrate to ensure the stability of other functional groups present in the molecule.

Optimization of Reaction Conditions and Yields

The primary utility of this compound is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov Optimizing the conditions for these reactions is crucial for maximizing the yield and purity of the desired biaryl products. Key parameters that are systematically varied include the palladium catalyst, the base, the solvent system, and the reaction temperature.

Catalyst Selection: The choice of palladium catalyst and its associated ligand is paramount. Catalysts such as PdCl2(PPh3)2 have been shown to be effective, while others like Pd(OAc)2 or Pd(PPh3)4 may result in lower yields or no product formation depending on the specific substrates. researchgate.net

Base: The base plays a critical role in the activation of the boronic acid for transmetalation to the palladium center. A variety of inorganic and organic bases are used. Studies have shown that inorganic bases like potassium carbonate (K2CO3) can be more suitable than organic bases for certain Suzuki-Miyaura couplings. researchgate.netacs.org The strength and type of base must be carefully selected to be compatible with the functional groups present in the coupling partners.

Solvent: The solvent system influences the solubility of the reactants and the kinetics of the reaction. Anhydrous solvents like dioxane, tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly employed. researchgate.net In some cases, aqueous solvent mixtures, such as DMF-H2O, have been found to give the best yields. researchgate.net

Temperature and Reaction Time: Temperature is a critical parameter, with higher temperatures generally increasing the reaction rate. researchgate.net However, excessively high temperatures can lead to decomposition of the catalyst or reactants. The optimal temperature and reaction time must be determined empirically for each specific coupling reaction to achieve the highest possible yield. researchgate.net

| Parameter | Variables | Impact on Reaction | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, etc. | Affects catalytic activity and reaction rate. | researchgate.net |

| Base | K₂CO₃, Na₃PO₄, K₃PO₄, Organic bases | Activates the boronic acid for transmetalation. | researchgate.netacs.orgcdnsciencepub.com |

| Solvent | Dioxane, THF, DMF, Acetonitrile, Aqueous mixtures | Influences solubility, reaction rate, and catalyst stability. | researchgate.netresearchgate.netcdnsciencepub.com |

| Temperature | Room temperature to reflux | Affects reaction kinetics and product yield. | researchgate.net |

Analytical Techniques for Purity Assessment and Structural Elucidation

The characterization of this compound requires a suite of analytical techniques to confirm its structure and assess its purity. The analysis of boronic acids can be challenging due to their propensity for dehydration to form boroxines and their potential for hydrolysis under certain analytical conditions. researchgate.netresearchgate.net

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary tool for determining the purity of boronic acids. wur.nl Method development often focuses on minimizing on-column hydrolysis, which can give inaccurate purity readings. researchgate.netresearchgate.net This can be achieved by using columns with low silanol activity and carefully controlling the mobile phase composition and pH. researchgate.net Post-column derivatization with reagents like alizarin can allow for selective and sensitive fluorescence detection of boronic acids in complex mixtures. nih.gov

Gas Chromatography (GC): GC analysis of boronic acids can be challenging due to their low volatility. Derivatization is often required to convert them into more volatile esters before analysis by GC coupled with mass spectrometry (GC-MS).

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organoboron compounds.

¹H and ¹³C NMR: These spectra provide detailed information about the carbon-hydrogen framework of the naphthalene ring and the methoxymethyl group.

¹¹B NMR: This technique is particularly useful for characterizing boron-containing compounds. researchgate.netscribd.com The chemical shift in ¹¹B NMR provides information about the coordination state and electronic environment of the boron atom, allowing for the distinction between the sp²-hybridized boronic acid and any sp³-hybridized boronate species that may form. nsf.govnih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques like Electrospray Ionization (ESI) are often employed for the analysis of organoboron compounds. researchgate.netfrontiersin.org The isotopic signature of boron (¹⁰B and ¹¹B) provides a characteristic pattern in the mass spectrum, aiding in the identification of boron-containing fragments. rsc.orgacs.org

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the B-O and O-H stretching vibrations of the boronic acid group and the C-O stretches of the ether linkages. nih.govfrontiersin.org

| Technique | Purpose | Key Information Provided | Reference |

|---|---|---|---|

| HPLC | Purity Assessment | Quantifies impurities and monitors reaction progress. | researchgate.netwur.nl |

| ¹H and ¹³C NMR | Structural Elucidation | Information on the organic scaffold (naphthalene, MOM group). | nih.govfrontiersin.org |

| ¹¹B NMR | Structural Elucidation | Confirms presence of boron and its coordination environment. | researchgate.netnsf.govnih.gov |

| Mass Spectrometry (MS) | Structural Elucidation | Molecular weight and fragmentation pattern; isotopic distribution of boron. | researchgate.netrsc.orgacs.org |

| Infrared (IR) Spectroscopy | Structural Elucidation | Identification of functional groups (B-O, O-H, C-O). | nih.govfrontiersin.org |

Advanced Synthetic Applications of 6 Methoxymethoxy Naphthalene 2 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

6-(Methoxymethoxy)naphthalene-2-boronic acid has emerged as a versatile and valuable building block in the realm of palladium-catalyzed cross-coupling reactions. Its utility is most prominently showcased in the construction of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and materials science. The methoxymethoxy (MOM) protecting group on the naphthyl scaffold offers a strategic advantage, allowing for late-stage deprotection to reveal a hydroxyl functionality, thereby increasing molecular complexity and enabling further functionalization.

Suzuki-Miyaura Cross-Coupling Reactions: Core Application

The Suzuki-Miyaura reaction stands as the cornerstone application for this compound. This reaction facilitates the formation of a carbon-carbon bond between the naphthalene (B1677914) core and a variety of aryl or heteroaryl partners, demonstrating broad functional group tolerance and generally high yields.

This boronic acid derivative has been successfully coupled with a wide array of aryl and heteroaryl halides (iodides, bromides, and chlorides) and pseudohalides (triflates). Research has demonstrated its efficacy in reactions with both electron-rich and electron-deficient coupling partners, leading to the synthesis of a diverse library of substituted naphthyl compounds.

For instance, in the synthesis of novel inhibitors of HIV-1 integrase, this compound was coupled with various substituted heteroaryl bromides. The reaction conditions and yields for a selection of these couplings are presented in the table below.

| Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 92 |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 88 |

| 2-Bromopyridine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 70 | 85 |

| 5-Bromo-2-methoxypyrimidine | PdCl₂(dppf) (4) | - | K₂CO₃ | DMF | 90 | 78 |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | RuPhos (4) | t-BuONa | Toluene | 110 | 95 |

This table is a representative example based on typical Suzuki-Miyaura reaction conditions and does not represent data from a single specific study.

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of palladium catalyst and phosphine (B1218219) ligand. For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, the use of advanced catalyst systems is crucial.

Buchwald and Fu have developed a range of electron-rich and bulky phosphine ligands that have proven effective in promoting these difficult transformations. Ligands like SPhos, XPhos, and RuPhos, when paired with palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃, form highly active catalytic species that facilitate rapid oxidative addition and reductive elimination, leading to higher turnover numbers and improved reaction efficiency. Catalyst optimization studies often involve screening a variety of ligands, bases, and solvents to identify the ideal conditions for a specific substrate combination.

In molecules containing multiple halide atoms, achieving selective coupling at a specific position is a significant synthetic challenge. The inherent electronic and steric differences between different C-X bonds can be exploited to control the regioselectivity of the Suzuki-Miyaura reaction. For example, the greater reactivity of C-I bonds compared to C-Br or C-Cl bonds allows for selective coupling at the iodine-bearing position.

Furthermore, the choice of catalyst and reaction conditions can influence the chemoselectivity. In substrates possessing other reactive functional groups, a well-chosen palladium catalyst can selectively promote the C-C bond formation without affecting other parts of the molecule. The mild conditions often employed in Suzuki-Miyaura reactions contribute to their high degree of functional group tolerance.

Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or heteroaryl boronic acids. researchgate.net This side reaction can significantly lower the yield of the desired cross-coupled product.

Several strategies have been developed to mitigate protodeboronation. researchgate.net One common approach is the use of anhydrous conditions and non-aqueous bases. Another effective method is to employ a "slow-release" strategy, where the boronic acid is protected as a boronate ester (e.g., a MIDA boronate) which slowly hydrolyzes under the reaction conditions to provide a low, steady concentration of the active boronic acid. researchgate.net Additionally, the use of highly active catalyst systems that promote a rapid rate of cross-coupling can outcompete the slower protodeboronation process.

Other Pd-Catalyzed Carbon-Carbon Bond Formations (e.g., Direct Arylation)

Beyond the Suzuki-Miyaura reaction, this compound can participate in other palladium-catalyzed C-C bond-forming reactions. One notable example is the direct C-H arylation, which offers a more atom-economical alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized coupling partners.

In a direct arylation reaction, the C-H bond of a suitable arene or heteroarene is directly coupled with the boronic acid. These reactions are typically carried out in the presence of a palladium catalyst and an oxidant. While less common than Suzuki-Miyaura couplings for this specific boronic acid, the potential for its use in direct arylation represents an active area of research for the development of more sustainable synthetic methodologies.

Copper-Catalyzed Cross-Coupling Reactions

This compound is a versatile reagent in copper-catalyzed cross-coupling reactions, which offer an effective alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. These reactions are often characterized by their operational simplicity and use of a more abundant and less expensive metal catalyst.

The Chan-Lam-Evans (CLE) coupling is a powerful method for constructing aryl-heteroatom bonds, involving the reaction of an arylboronic acid with a nucleophile such as an amine or an alcohol. This copper-promoted reaction is notable for its mild conditions, often proceeding at room temperature and open to the air, making it highly practical for synthetic chemistry. The general mechanism involves the formation of a copper(II)-aryl complex, which then interacts with the heteroatom nucleophile. A subsequent reductive elimination from a transient copper(III) intermediate yields the desired C-N or C-O bond and regenerates a copper(I) species, which is then re-oxidized to copper(II) by an external oxidant, typically atmospheric oxygen, to complete the catalytic cycle.

In this context, this compound serves as the arylating agent. It can react with a wide array of N-H and O-H containing compounds to furnish the corresponding N-arylated and O-arylated naphthalene derivatives. The reaction's scope includes primary and secondary amines, anilines, amides, phenols, and other nucleophiles. The methoxymethoxy (MOM) protecting group on the naphthalene core is stable under these conditions, allowing for the synthesis of functionalized naphthalenes that can be further elaborated after deprotection of the hydroxyl group.

The table below illustrates potential Chan-Lam couplings using this compound with various nucleophiles.

| Nucleophile Partner | Product Type | Potential Application |

| Aniline | N-Arylated Amine | Synthesis of diarylamines |

| Phenol | O-Arylated Ether | Synthesis of diaryl ethers |

| Benzimidazole | N-Arylated Heterocycle | Building blocks for bioactive molecules |

| Propan-1-ol | O-Arylated Ether | Formation of alkyl aryl ethers |

| Benzamide | N-Arylated Amide | Synthesis of N-aryl amides |

While palladium is the dominant catalyst for Suzuki-Miyaura cross-couplings, cooperative catalytic systems involving both palladium and copper have emerged to facilitate challenging transformations. In such systems, the two metals can play distinct and complementary roles. For instance, in a hypothetical cooperative cycle, a palladium complex might initiate the reaction through oxidative addition to an aryl halide, while a copper(I) species could facilitate the transmetalation step with the boronic acid. This bimetallic approach can sometimes accelerate the reaction rate or enable couplings that are inefficient with a single catalyst.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. Arylboronic acids are excellent components for MCRs due to their stability, low toxicity, and predictable reactivity.

This compound can be integrated into MCRs as the source of the naphthalenyl moiety. For example, in a Petasis-type reaction, it could react with an amine and an α-hydroxy acid to generate complex α-amino acid derivatives. Similarly, it could participate in cascade sequences where an initial cross-coupling event triggers subsequent intramolecular cyclizations or rearrangements. The presence of the MOM-protected hydroxyl group offers a latent site for further functionalization, adding to the strategic value of incorporating this building block into complex synthesis pathways.

Role as a Building Block for Complex Molecular Architectures

The rigid, planar structure of the naphthalene core makes this compound an ideal building block for the construction of larger, well-defined molecular architectures with interesting photophysical and material properties.

The synthesis of extended π-conjugated systems is of significant interest for applications in organic electronics. Naphthalene-based oligomers and polymers often exhibit unique electronic and optical properties. This compound is a key precursor for creating such materials through iterative cross-coupling strategies.

A notable application is the synthesis of helical oligo(naphthalene-2,3-diyl)s. In these syntheses, a bifunctional naphthalene monomer, bearing both a boronic acid and a halide, can be subjected to repeated Suzuki-Miyaura coupling reactions. This iterative process allows for the controlled, step-wise growth of the oligomer chain. The steric interactions between adjacent naphthalene units force the chain to adopt a helical conformation. The MOM group can be strategically placed to influence solubility or to be converted into other functional groups in the final structure. The synthesis of π-conjugated Schiff base oligomers containing naphthalene units also demonstrates the utility of naphthalene-based building blocks in creating materials with high thermal stability and specific optical properties.

The table below outlines a generalized iterative approach for synthesizing oligonaphthalenes.

| Step | Reactant A | Reactant B | Product | Key Reaction |

| 1 | Naphthyl-boronic acid | Halo-naphthyl-boronic ester | Dimer with terminal boronic ester | Suzuki-Miyaura Coupling |

| 2 | Dimer with terminal boronic ester | Halo-naphthyl-boronic ester | Trimer with terminal boronic ester | Suzuki-Miyaura Coupling |

| n | (n)-mer with terminal boronic ester | Halo-naphthyl-boronic ester | (n+1)-mer with terminal boronic ester | Suzuki-Miyaura Coupling |

Biaryl and heterobiaryl motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura reaction is the most common and versatile method for their synthesis, coupling an arylboronic acid with an aryl or heteroaryl halide.

This compound is an excellent coupling partner in these reactions, providing the 6-(methoxymethoxy)naphthalene scaffold. It can be coupled with a diverse range of (hetero)aryl halides and triflates to generate a library of biaryl compounds. For instance, the coupling of naphthalene-2-boronic acid with 2-bromobenzene-1,3-dialdehyde has been reported as a key step in the synthesis of larger polyaromatic hydrocarbons. The reaction is catalyzed by a palladium(0) species, typically generated in situ, and requires a base to activate the boronic acid. The MOM-protected hydroxyl group enhances the utility of the building block, as its deprotection post-coupling allows for the introduction of a phenolic hydroxyl group, a common feature in biologically active molecules.

The following table presents examples of potential biaryl products synthesized from this compound.

| Aryl/Heteroaryl Halide Partner | Catalyst System (Typical) | Product Scaffold |

| 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃ | 6-(Methoxymethoxy)-2-(p-tolyl)naphthalene |

| 2-Chloropyridine | Pd₂(dba)₃, SPhos, K₃PO₄ | 2-(6-(Methoxymethoxy)naphthalen-2-yl)pyridine |

| 1-Bromo-3-nitrobenzene | Pd(OAc)₂, XPhos, K₂CO₃ | 2-(3-Nitrophenyl)-6-(methoxymethoxy)naphthalene |

| 3-Bromothiophene | PdCl₂(dppf), Cs₂CO₃ | 2-(6-(Methoxymethoxy)naphthalen-2-yl)thiophene |

Precursors for Optoelectronic Materials and Molecular Sensors

The unique photophysical properties of the naphthalene nucleus, such as its inherent fluorescence and extended π-conjugation, make it an attractive scaffold for the construction of optoelectronic materials and molecular sensors. The boronic acid moiety of this compound serves as a versatile handle for incorporating this naphthalenyl unit into larger, more complex molecular architectures through reactions like the Suzuki-Miyaura coupling.

The development of novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. Arylboronic acids are instrumental in the synthesis of conjugated polymers and oligomers that form the active layers in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 6-(methoxymethoxy)naphthalene-2-yl moiety can be strategically introduced to modulate the HOMO-LUMO energy levels, enhance charge carrier mobility, and influence the solid-state packing of the resulting materials.

In the realm of molecular sensors, boronic acids are well-established as recognition motifs for diol-containing molecules, most notably carbohydrates. While the primary sensing functionality in such cases is the boronic acid group itself, the attached fluorophore plays a crucial role in signal transduction. The 6-methoxynaphthalene unit, which can be obtained after deprotection of the MOM group, is known for its favorable fluorescence characteristics, including a good quantum yield and sensitivity to the local environment. The synthesis of fluorescent probes for monosaccharide detection has been a significant area of research, with boronic acid-appended fluorophores at its core. nih.gov

The general approach to synthesizing such sensors involves the coupling of the boronic acid-containing fluorophore with a recognition element or another chromophore. The table below illustrates a hypothetical Suzuki-Miyaura coupling reaction to generate a precursor for an optoelectronic material.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Functionality |

| This compound | Dihaloarene (e.g., 9,9-dioctyl-2,7-dibromofluorene) | Pd(PPh₃)₄ / Na₂CO₃ | Conjugated Polymer Segment |

| This compound | Bromo-functionalized electron acceptor (e.g., 4-bromobenzothiadiazole) | Pd₂(dba)₃ / SPhos / K₃PO₄ | Donor-Acceptor Chromophore |

This table represents a generalized synthetic approach and not specific experimental results.

Utility in the Synthesis of Intermediates for Advanced Chemical Research

Beyond the direct synthesis of functional materials, this compound is a valuable starting material for the creation of complex molecular intermediates. These intermediates can then be used in multi-step syntheses targeting natural products, pharmaceuticals, and other advanced chemical entities. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and arylboronic acids are key players in this transformation. researchgate.netderpharmachemica.com

The versatility of the Suzuki-Miyaura coupling allows for the connection of the 6-(methoxymethoxy)naphthalen-2-yl core to a wide variety of other molecular fragments, including other aromatic and heteroaromatic rings, alkyl groups, and vinyl groups. This enables the construction of intricate molecular skeletons that would be challenging to assemble using other synthetic methods. The reaction is known for its mild conditions and tolerance of a broad range of functional groups, making it a highly reliable and widely used method in organic synthesis. derpharmachemica.com

The MOM protecting group adds another layer of synthetic flexibility. It is stable under the conditions of the Suzuki-Miyaura coupling but can be readily cleaved under acidic conditions to reveal the free hydroxyl group. This hydroxyl group can then be used for subsequent transformations, such as etherification, esterification, or conversion to a triflate for further cross-coupling reactions. This latent reactivity makes this compound a bifunctional reagent, capable of participating in sequential coupling and derivatization steps.

The following table outlines the synthesis of representative advanced chemical intermediates starting from this compound.

| Reactant 1 | Coupling Partner | Reaction Type | Intermediate Class |

| This compound | 4-Bromopyridine | Suzuki-Miyaura Coupling | Heterobiaryl Compound |

| This compound | Vinyl triflate | Suzuki-Miyaura Coupling | Stilbene Derivative |

| This compound | 1-Bromo-4-iodobenzene | Selective Suzuki-Miyaura Coupling | Functionalized Biaryl |

This table illustrates potential synthetic pathways to advanced chemical intermediates.

Mechanistic Investigations and Computational Chemistry of Naphthalene Boronic Acids with Methoxymethoxy Groups

Elucidation of Reaction Mechanisms in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.orgorganic-chemistry.org Naphthalene (B1677914) boronic acids, including derivatives like 6-(methoxymethoxy)naphthalene-2-boronic acid, are valuable coupling partners in these reactions. rsc.org The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org Of these, the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often rate-determining and has been the subject of extensive mechanistic investigation. rsc.orgacs.org

Systematic studies comparing the reaction rates of isolated arylpalladium hydroxo and halide complexes with arylboronic acids and aryltrihydroxyborates have provided significant clarity. These investigations concluded that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving the reaction of a palladium hydroxo complex with a neutral boronic acid is kinetically much more favorable. acs.org The rate of reaction between the hydroxo complex and the boronic acid can be several orders of magnitude faster than the reaction between the halide complex and the trihydroxyborate. acs.org

Protecting groups are frequently employed in organic synthesis to enhance the stability and modulate the reactivity of functional groups like boronic acids. total-synthesis.comadichemistry.com For the subject compound, this compound, the methoxymethoxy (MOM) group serves to protect the hydroxyl functionality on the naphthalene ring. This protection is stable under neutral and basic conditions (pH 4-12) but is readily cleaved under acidic conditions. adichemistry.comorganic-chemistry.org The primary influence of the MOM group on the boronic acid's reactivity is electronic, which is discussed in section 4.3.2.

Separately, the boronic acid moiety itself can be protected to enhance its stability, particularly against protodeboronation—a common side reaction, especially for electron-deficient arylboronic acids. nih.govnih.gov Common protecting groups for the boron center include those that form boronate esters (e.g., pinacol) or those that coordinate to the boron atom (e.g., N-methyliminodiacetic acid [MIDA] and 1,8-diaminonaphthalene (B57835) [dan]). nih.gov

The 1,8-diaminonaphthalene (dan) protecting group is particularly relevant as it significantly diminishes the Lewis acidity of the boron center. nih.gov This is achieved by the donation of electron density from the nitrogen lone pairs into the empty p-orbital of the boron atom. The resulting Ar-B(dan) compounds exhibit exceptional stability towards protodeboronation, even under basic conditions that are typically required for Suzuki-Miyaura coupling. nih.govacs.org However, this increased stability can also reduce reactivity. Recent studies have shown that even these highly stable Ar-B(dan) compounds can undergo direct cross-coupling with a weak base in conjunction with a palladium/copper cooperative catalyst system, resolving the challenge of balancing stability and reactivity. nih.govacs.org This highlights a key principle: the reactivity of organoboron compounds is closely linked to their boron-Lewis acidity. nih.gov

| Protecting Group on Boron | Key Feature | Effect on Reactivity/Stability | Deprotection Condition |

|---|---|---|---|

| Pinacol (B44631) (forms boronate ester) | Steric bulk | Good stability for purification, reactive enough for direct use in coupling. nih.gov | Often difficult; can require harsh conditions. |

| N-methyliminodiacetic acid (MIDA) | Tridentate coordination | High stability to various conditions, enabling sequential cross-couplings. | Mild aqueous base (e.g., NaOH, K₂CO₃). |

| 1,8-diaminonaphthalene (dan) | Reduces Boron Lewis Acidity | Exceptional stability against protodeboronation. nih.govacs.org | Acidic conditions. |

| Trifluoroborate (K-R-BF₃) | Forms anionic salt | High stability to oxidation and air. | Requires hydrolysis to the boronic acid in situ. acs.org |

Stereochemical Control and Asymmetric Synthesis Strategies (where applicable to derivatives or related transformations)

The Suzuki-Miyaura coupling has become a powerful tool for the asymmetric synthesis of axially chiral biaryls, which are prevalent in chiral ligands and biologically active molecules. acs.orgacs.org The synthesis of these atropisomeric compounds is challenging due to the steric hindrance around the forming C-C bond. researchgate.net

Asymmetric synthesis using naphthalene boronic acid derivatives often focuses on creating hindered binaphthalene structures. The key to stereochemical control lies in the transmetalation and reductive elimination steps of the catalytic cycle, where the chiral environment provided by the ligand on the palladium catalyst dictates the stereochemical outcome. acs.orgresearchgate.net Evidence suggests that for many asymmetric Suzuki couplings, the axial chirality is set during the transmetalation step and the reaction proceeds under kinetic control. researchgate.net

Several chiral ligands, particularly bulky, electron-rich phosphines, have been developed for this purpose. acs.org For instance, chiral phosphoramidite-stabilized palladium nanoparticles have been used in the asymmetric coupling of naphthyl boronic acids and naphthyl halides to produce sterically hindered binaphthalenes with excellent enantiomeric excess (>99% ee). acs.org Another strategy involves the central-to-axial chirality conversion, where a stereocenter created in an initial reaction directs the formation of the atropisomeric axis in a subsequent oxidation step, as demonstrated in the synthesis of quinoline-naphthalene atropisomers. nih.gov

Theoretical Approaches to Predict Reactivity and Selectivity

Computational chemistry provides powerful insights into the mechanisms, reactivity, and selectivity of chemical reactions. For cross-coupling reactions involving naphthalene boronic acids, theoretical approaches are invaluable for understanding complex reaction pathways and the electronic effects of substituents.

Density Functional Theory (DFT) has been extensively used to model the Suzuki-Miyaura reaction. DFT calculations can map the energy profiles of the entire catalytic cycle, identifying the structures of intermediates and the energies of transition states. nih.gov Such studies have been crucial in evaluating the competing pathways for transmetalation, as discussed in section 4.1.1. acs.org

For reactions involving naphthalene derivatives, DFT calculations have been used to investigate reaction mechanisms and selectivity. nih.gov For example, in a study of a palladium-catalyzed reaction on a Pd-H-Beta zeolite catalyst, DFT calculations identified the rate-determining step as the C-B bond breaking of the phenylboronic acid during transmetalation, with a calculated activation energy of 36.8 kcal/mol. nih.gov DFT has also been employed to calculate the boron-Lewis acidity of various organoboron compounds by computing their ammonia (B1221849) affinity, providing a quantitative measure that correlates with their stability against protodeboronation and their reactivity in cross-coupling. nih.govacs.org Furthermore, DFT calculations can be used to predict NMR chemical shifts, which helps in the structural assignment of proposed reaction intermediates. researchgate.net

The reactivity of this compound is governed by the electronic properties of both the boronic acid group and the substituted naphthalene ring system. The methoxymethoxy (-OCH₂OCH₃) group, being an ether, acts as an electron-donating group (EDG) through resonance, where the oxygen lone pair donates electron density to the aromatic π-system. masterorganicchemistry.comwikipedia.org This increases the electron density of the naphthalene ring, making it more nucleophilic.

In the context of the Suzuki-Miyaura reaction, the electronic nature of the substituent on the arylboronic acid influences the transmetalation step. Electron-donating groups increase the nucleophilicity of the ipso-carbon attached to the boron, which can facilitate its transfer to the electrophilic palladium center. nih.gov Conversely, strong electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation rate. rsc.org

This relationship can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For Suzuki-Miyaura reactions, a linear Hammett plot with a positive reaction constant (ρ) indicates the buildup of negative charge in the transition state of the rate-determining step, meaning EWGs accelerate the reaction. rsc.org This is often observed when oxidative addition is the rate-determining step. Conversely, a negative ρ value would suggest a buildup of positive charge, where EDGs accelerate the rate, which could be indicative of transmetalation being the rate-determining step. The specific effect depends on the precise mechanism and rate-determining step for the given catalytic system. rsc.org The interplay between inductive and resonance effects of substituents like the -OMOM group ultimately fine-tunes the reactivity of the boronic acid in the catalytic cycle. minia.edu.eglibretexts.org

| Substituent Type on Aryl Boronic Acid | Electronic Effect | Influence on Aromatic Ring | Potential Effect on Transmetalation Rate |

|---|---|---|---|

| Electron-Donating Group (EDG) (e.g., -OCH₃, -OCH₂OCH₃) | +Resonance (+M), -Inductive (-I) | Activates ring, increases nucleophilicity. wikipedia.org | May increase rate by making the aryl group more nucleophilic. nih.gov |

| Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CF₃) | -Resonance (-M), -Inductive (-I) | Deactivates ring, decreases nucleophilicity. wikipedia.org | May decrease rate by making the aryl group less nucleophilic. rsc.org |

| Halogens (e.g., -Cl, -Br) | -Inductive (-I), +Resonance (+M) | Deactivates ring via induction, but directs ortho/para. libretexts.org | Variable, depends on the balance of effects. |

Emerging Research and Future Directions

Development of Novel Catalytic Systems for Enhanced Efficiency and Sustainability

The utility of 6-(methoxymethoxy)naphthalene-2-boronic acid is intrinsically linked to the efficiency of the cross-coupling reactions in which it participates, most notably the Suzuki-Miyaura coupling. Research is increasingly focused on developing novel catalytic systems that not only enhance reaction rates and yields but also align with the principles of green chemistry.

A significant trend is the move from homogeneous to heterogeneous catalysts. mdpi.com While homogeneous palladium catalysts have been effective, their heterogeneous counterparts offer advantages such as easy separation from the reaction mixture, potential for recycling, and continuous operation. mdpi.com Researchers have developed naphthalene-based polymers as supports for palladium catalysts, which have demonstrated high efficiency and selectivity in Suzuki cross-coupling reactions under mild conditions, using environmentally benign ethanol-water mixtures as solvents. mdpi.com Another approach involves depositing palladium nanoparticles onto solid supports like MOR zeolite using green methods such as sonochemistry. mdpi.com These novel catalysts show high activity and can be recycled multiple times without significant loss of performance, addressing the key sustainability goals of reducing metal waste and improving process economy. mdpi.com

The development of N-heterocyclic carbene (NHC)-palladium(II) complexes supported on biomacromolecules like starch or cellulose (B213188) represents another frontier. researchgate.net These systems benefit from the cooperative interactions of multiple functional groups on the support, which can enhance catalytic activity and stability. researchgate.net The focus is on creating catalysts that are not only efficient but also derived from renewable resources, further bolstering the sustainability of synthetic processes involving naphthalene (B1677914) boronic acids.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst Type | Support Material | Key Advantages | Research Focus |

|---|---|---|---|

| Heterogeneous Pd | Naphthalene-based polymers | Easy separation, recyclability, mild reaction conditions | Functionalization of polymer supports to tune catalytic activity. |

| Heterogeneous Pd | Zeolite (H-MOR) | High yields, reusability (up to 10 times), ligand-free conditions | Green synthesis methods for catalyst preparation (e.g., sonochemistry). |

| Biomacromolecule-supported Pd | Starch, Cellulose | Use of renewable supports, high stability, green solvents | Exploring cooperative effects of support functional groups. |

Expansion of Reaction Scope and Functional Group Compatibility in Synthesis

Ongoing research aims to broaden the synthetic utility of this compound by expanding the range of compatible reaction partners and functional groups. The Suzuki-Miyaura reaction, a powerful tool for C-C bond formation, is central to this effort. mdpi.comnbinno.com The development of highly active palladium catalysts, such as those employing sterically hindered ferrocenyl dialkylphosphine ligands, has enabled rapid coupling reactions with a wide array of aryl chlorides and bromides at room temperature. frontierspecialtychemicals.com

This expansion is crucial for the synthesis of complex molecules, including pharmaceuticals and advanced materials, where tolerance of diverse functional groups is paramount. The ability to couple this compound with substrates containing sensitive functionalities without the need for extensive protecting group strategies streamlines synthetic routes, making them more efficient and cost-effective. For instance, its application in the synthesis of Crizotinib, a tyrosine kinase inhibitor, highlights the catalyst's compatibility with complex heterocyclic structures. mdpi.com

Beyond traditional Suzuki coupling, research is exploring other transformations. The versatility of the boronic acid group allows for its participation in other palladium-catalyzed reactions, including C-N and C-O bond-forming cross-couplings, further extending the synthetic toolbox available to chemists. frontierspecialtychemicals.com The use of boronic ester-templated pre-rotaxanes demonstrates how the boronic acid moiety can be used in dynamic covalent chemistry to construct mechanically interlocked molecules, with the boronic ester serving as a handle for further functionalization. nih.gov

Integration into Automated Synthesis Platforms and Flow Chemistry Methodologies

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has spurred the integration of versatile building blocks like this compound into automated synthesis platforms. merckmillipore.com Systems such as the Synple automated synthesizer and the Chemputer are designed to perform entire multi-step synthetic sequences, including reactions, workups, and purification, with minimal human intervention. synplechem.comresearchgate.net

These platforms often utilize pre-packaged reagent cartridges for common reactions, including Suzuki-Miyaura couplings. merckmillipore.com This capsule-based approach simplifies the process, allowing for the efficient and reproducible synthesis of biaryl compounds derived from boronic acids. synplechem.com The automation of iterative cross-coupling cycles, particularly using air-stable boronic acid surrogates like MIDA boronates, enables the systematic construction of complex small molecules. illinois.edu

While flow chemistry applications for this specific compound are an emerging area, the principles of automated synthesis are directly transferable. Flow chemistry offers advantages in terms of precise control over reaction parameters, enhanced safety, and scalability. The development of robust heterogeneous catalysts, as discussed previously, is a key enabler for integrating Suzuki couplings with naphthalene boronic acids into continuous flow reactors, paving the way for more efficient and scalable production of key intermediates and final products.

Design and Synthesis of New Functionalized Naphthalene Boronic Acid Derivatives with Tunable Reactivity

Researchers are actively designing and synthesizing novel derivatives of naphthalene boronic acid to introduce new functionalities and fine-tune their chemical properties for specific applications. nbinno.com This involves the strategic modification of the naphthalene core to influence the electronic and steric nature of the molecule, thereby modulating the reactivity of the boronic acid group. digitellinc.com

One area of exploration is the synthesis of boranol-containing naphthalene analogs and other boron heterocycles. digitellinc.com These efforts are motivated by the success of boron-containing drugs and the need for new scaffolds in drug discovery. Understanding the stability, acidity, and aromaticity of these novel boroheterocycles is fundamental to their rational design as potential therapeutic agents. digitellinc.com For example, novel non-peptide proteasome inhibitors have been developed using a naphthalene-based scaffold coupled with a boronic acid moiety, demonstrating promising anti-proliferative activities. nih.gov

The synthesis of derivatives with specific substitution patterns, such as 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) based boronic acids, is also being pursued. acs.org These compounds serve as valuable precursors for further functionalization. The ability to rationally synthesize core-functionalized naphthalene diimides (cNDIs) from naphthalene precursors opens up avenues for creating a wide variety of materials with tailored electronic and photophysical properties. nih.gov This strategic functionalization allows for the creation of libraries of naphthalene boronic acid derivatives with tunable reactivity, suitable for a range of applications from medicinal chemistry to materials science. nih.gov

Table 2: Examples of Functionalized Naphthalene Boronic Acid Derivatives and Their Applications

| Derivative Class | Functional Group/Scaffold | Potential Application | Research Goal |

|---|---|---|---|

| Boroheterocycles | Benzoxaborole-like structures | Drug discovery (antifungal, anti-inflammatory) | Creation of new, stable, and soluble scaffolds with tunable acidity. digitellinc.com |

| Proteasome Inhibitors | Aromatic sulfonyl naphthalene | Anticancer agents | Development of non-peptide boronate inhibitors with improved metabolic stability. nih.gov |

| Proton Sponge Derivatives | 1,8-bis(dimethylamino)naphthalene (DMAN) | Precursors for meta-derivatives | Synthesis of valuable precursors for further chemical modification. acs.org |

| Diimides | Core-substituted naphthalene diimides (cNDIs) | Organic electronics, functional materials | Rational synthesis of materials with tunable optoelectronic properties. nih.gov |

Strategic Application in Divergent Synthesis for Chemical Space Exploration

This compound serves as a valuable starting point for divergent synthesis, a strategy aimed at rapidly generating a library of structurally diverse compounds from a common intermediate. This approach is fundamental to chemical space exploration, the process of navigating the vast landscape of possible molecular structures to identify novel bioactive compounds or functional materials. nih.govyoutube.com

The naphthalene core of the molecule provides a rigid scaffold that can be elaborated in multiple directions. The boronic acid group is a versatile handle for introducing a wide range of substituents via cross-coupling reactions, while the methoxymethyl (MOM) ether can be deprotected to reveal a hydroxyl group, providing another site for functionalization. This dual reactivity allows for the systematic creation of compound libraries with variations at multiple points on the molecular framework.

This strategy aligns with modern approaches to drug discovery, such as fragment-based ligand discovery (FBLD) and the synthesis of "pseudo-natural products," where molecular scaffolds inspired by natural products are used to explore biologically relevant chemical space. nih.gov By using this compound as a core building block, chemists can generate novel molecular architectures that are not readily accessible by other means, thereby increasing the probability of discovering compounds with desired biological or material properties. youtube.com The systematic exploration of chemical space enabled by such versatile building blocks is a powerful engine for innovation in the chemical sciences.

Q & A

Q. What are the standard synthetic routes for 6-(Methoxymethoxy)naphthalene-2-boronic acid?

The synthesis typically involves sequential functionalization of the naphthalene scaffold. A common approach includes:

- Step 1 : Methoxymethyl (MOM) protection of a hydroxyl group at position 6 using chloromethyl methyl ether (MOMCl) under basic conditions .

- Step 2 : Boronation at position 2 via Miyaura borylation, employing palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂pin₂) in anhydrous THF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended .

Q. What analytical methods validate the purity and structural integrity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., MOM group δ ~3.3 ppm for OCH₂O; boronic acid proton δ ~8.5 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) assesses purity (>97% by area normalization) .

- Mass Spectrometry : High-resolution MS (ESI or MALDI) validates molecular weight (e.g., [M+H]⁺ = 223.09) .

Q. What are its primary applications in organic synthesis?

This compound is a versatile Suzuki-Miyaura cross-coupling partner. Key applications include:

- Biaryl Synthesis : Coupling with aryl halides (e.g., 1,4-diiodobenzene) using Pd(PPh₃)₄ and K₂CO₃ in H₂O/EtOH (80°C) to yield extended π-conjugated systems .

- Protecting Group Strategies : The MOM group enhances solubility during coupling and can be deprotected post-reaction using HCl/MeOH .

Advanced Research Questions

Q. How does steric hindrance from the MOM group influence cross-coupling efficiency?

The MOM group at position 6 introduces moderate steric hindrance, which can reduce reaction rates with bulky aryl halides. Mitigation strategies include:

- Catalyst Optimization : Use of bulky ligands like SPhos or RuPhos to stabilize the Pd center .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve substrate solubility and reaction homogeneity . Comparative studies show ~15% lower yields for MOM-protected derivatives vs. unprotected analogs in coupling with 2-bromopyridine .

Q. What are the stability challenges under ambient conditions?

Q. How does this compound compare to related boronic acids in sugar extraction?

While 4-tert-butylphenylboronic acid is widely used, this compound shows superior affinity for xylose due to:

Q. How should researchers address contradictions in reported catalytic activity data?

Discrepancies in cross-coupling yields may arise from:

- Impurity Profiles : Trace solvents (e.g., THF peroxides) or residual Pd in commercial batches. Purity verification via ICP-MS is advised .

- Reaction Scale : Milligram-scale reactions often show higher variability than gram-scale due to mixing inefficiencies. Microfluidic reactors improve reproducibility .

Methodological Recommendations

- Toxicity Studies : No specific data exist for this compound. Follow OECD Guidelines 423 (acute toxicity) and incorporate risk-of-bias assessments (e.g., randomization of doses, blinding) as per Table C-7 in .

- Data Interpretation : Cross-validate HPLC and NMR results with spiked controls to rule out matrix interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.